C.I. Acid yellow 172

Description

Contextualization within Azo Dye Chemistry and Application Research

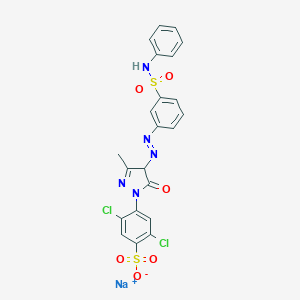

C.I. Acid Yellow 172 is chemically classified as a monoazo dye. worlddyevariety.com The defining feature of azo dyes is the presence of one or more azo groups (–N=N–), which act as the primary chromophore responsible for the dye's color. In the case of this compound, a single azo linkage connects two aromatic moieties.

Its designation as an "acid dye" stems from the presence of anionic functional groups in its molecular structure. china-dyestuff.com Specifically, this compound contains sulfonic acid groups, which are typically present as sodium sulfonate (–SO3Na) salts. china-dyestuff.com These groups confer water solubility to the dye molecule and provide the necessary affinity for substrates with cationic sites, such as protein fibers (e.g., wool and silk) and synthetic polyamides like nylon. worlddyevariety.comquora.com The dyeing process involves the formation of an ionic bond between the anionic dye molecule and the protonated amino groups in the fiber, typically carried out in an acidic dyebath. quora.com

In the realm of academic research, this compound has been utilized as a model compound for studying the efficacy of various methods for treating industrial wastewater. The presence of such dyes in textile effluents is a significant environmental concern, and researchers have investigated techniques for their removal. One notable area of research has been the adsorption of this compound onto different materials, such as organobentonite, to assess the potential for remediation of dye-contaminated water. medchemexpress.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| C.I. Name | Acid Yellow 172 |

| C.I. Number | 18969 |

| CAS Number | 15792-51-5 |

| Molecular Formula | C₂₂H₁₆Cl₂N₅NaO₆S₂ |

| Molecular Weight | 604.42 g/mol |

| Dye Class | Monoazo |

| Chemical Family | Pyrazolone (B3327878) |

Historical Development and Significance of this compound in Industrial and Research Applications

The development of this compound is situated within the broader history of synthetic dyes, which began with the discovery of Mauveine in 1856. The first acid dyes emerged shortly after, in the 1860s, with the first acid dye specifically formulated for wool, Acid Red A, being synthesized in 1877. colorfuldyes.com This period marked the beginning of a rapid expansion in the range of available synthetic colors for textiles.

Azo dyes, first synthesized in the 1860s, quickly became a dominant class of dyes due to their versatility and cost-effectiveness. colorfuldyes.com Within this class, pyrazolone-based azo dyes, introduced around the early 20th century, became particularly significant for producing bright yellow and orange shades with good fastness properties. modernscientificpress.com While the exact date of the first synthesis of this compound is not prominently documented, its development is a logical progression within the timeline of these innovations in dye chemistry.

The industrial significance of this compound lies in its application for dyeing protein and polyamide fibers. worlddyevariety.com It is valued for its ability to produce a bright yellow color and for its good dyeing properties, such as levelness (uniformity of color) and dischargeability (the ability to be chemically removed to create a pattern). worlddyevariety.com Its commercial availability from various international dye manufacturers underscores its continued use in the textile industry. worlddyevariety.com

In research, the significance of this compound extends to its role as a representative acid azo dye in environmental studies. The stability of azo dyes, which makes them effective colorants, also contributes to their persistence in the environment if released in wastewater. Consequently, researchers have employed this compound to test and develop new technologies for pollution control. For instance, studies on its adsorption by bentonite (B74815) clay have provided valuable data on the potential for using low-cost, natural materials for the treatment of textile effluents. medchemexpress.com These studies contribute to the broader scientific effort to mitigate the environmental impact of the dye and textile industries.

Table 2: Overview of Research Findings on this compound Adsorption

| Research Focus | Adsorbent Material | Key Findings | Reference |

|---|---|---|---|

| Adsorption of acid dye | Organobentonite | This compound can be effectively adsorbed and removed from aqueous solutions using organobentonite. | medchemexpress.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15792-51-5 |

|---|---|

Molecular Formula |

C22H16Cl2N5NaO6S2 |

Molecular Weight |

604.4 g/mol |

IUPAC Name |

sodium 2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C22H17Cl2N5O6S2.Na/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14;/h2-12,21,28H,1H3,(H,33,34,35);/q;+1/p-1 |

InChI Key |

CSZFHVQHDJJYJG-UHFFFAOYSA-M |

Isomeric SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |

Other CAS No. |

15792-51-5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications for C.i. Acid Yellow 172

Established Synthesis Routes for C.I. Acid Yellow 172

The primary industrial production of this compound is achieved through a well-established sequence of chemical reactions. worlddyevariety.com This process is a classic example of azo dye synthesis, a cornerstone of industrial organic chemistry.

Diazotization and Coupling Reactions in this compound Synthesis

The synthesis of this compound fundamentally involves a two-step process: diazotization followed by a coupling reaction. vulcanchem.com

Diazotization: The first step is the diazotization of an aromatic primary amine. In the case of this compound, the starting amine is 3-Aminobenzenesulfonamide (B1265440). worlddyevariety.com This reaction is typically carried out in an acidic medium, using sodium nitrite (B80452) at low temperatures to convert the primary amine into a diazonium salt. vulcanchem.com The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Coupling Reaction: The resulting diazonium salt is then reacted with a coupling component. For this compound, the coupling component is 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. worlddyevariety.com This reaction is performed under controlled pH conditions to facilitate the electrophilic substitution of the diazonium salt onto the electron-rich coupling component. vulcanchem.com

Isolation: The final dye product is then isolated from the reaction mixture through processes such as salting out, filtration, washing, and drying. vulcanchem.com

3-Aminobenzenesulfonamide diazo + 2,5-Bichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid → this compound worlddyevariety.com

Novel Synthetic Approaches and Derivatization Studies of this compound Analogues

While the traditional synthesis of this compound is well-established, research into novel synthetic approaches and the creation of analogues continues to be an active area. These studies often aim to improve dye properties, explore new applications, or develop more environmentally friendly synthetic routes.

Recent research has explored the synthesis of novel azo reactive dyes incorporating aromatic bridged diamines. researchgate.net Although not directly focused on this compound, these methodologies, which involve diazotization and coupling reactions with complex aromatic amines, could potentially be adapted for the synthesis of its analogues. researchgate.net The goal of such research is often to enhance properties like wash fastness on fabrics such as cotton. researchgate.net

Furthermore, the development of novel synthetic methodologies in photocatalysis and organocatalysis presents new avenues for the synthesis of complex organic molecules, including dyes and their intermediates. cardiff.ac.uk These modern techniques could offer milder reaction conditions and unique selectivities compared to traditional methods.

Derivatization studies on related structures, such as sialic acid analogues, sometimes employ strategies that could be conceptually applied to modify the functional groups on the this compound molecule. sfu.ca For instance, modifications at the amino or sulfonic acid groups could lead to analogues with altered solubility, color, or binding properties.

Structural Elucidation of this compound and Related Chromophores

The definitive structure of this compound has been established through various analytical techniques. The molecular formula is C₂₂H₁₆Cl₂N₅NaO₆S₂, and its molecular weight is 604.42 g/mol . worlddyevariety.com The key structural features include a single azo linkage (-N=N-), a substituted pyrazolone (B3327878) ring, and a phenyl group with a sulfonamide moiety. vulcanchem.com The presence of two chlorine atoms and a sulfonic acid group on the benzene (B151609) ring contributes to the dye's properties. vulcanchem.com

The structural characterization of this compound and related azo dyes typically involves a combination of spectroscopic methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the various functional groups present in the molecule. For example, in similar azo dyes, FTIR can reveal the presence of C-O, C-N, N-H, C-H, N=O, and -OH groups. ijrpr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is crucial for characterizing the chromophoric properties of the dye. The λmax (wavelength of maximum absorbance) of a dye determines its color. The UV-Vis absorption spectra of azo dyes are sensitive to the solvent polarity, with changes in λmax observed in different solvents. ijrpr.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the dye, further confirming its structure.

The structural features of this compound, such as the sulfonic acid group, azo linkage, pyrazolone structure, and sulfonamide moiety, all play a role in its chemical reactivity and dyeing properties. vulcanchem.com

Environmental Fate and Ecological Implications of C.i. Acid Yellow 172 in Aquatic Systems

Persistence and Recalcitrance of C.I. Acid Yellow 172 in Environmental Matrices

The persistence of a chemical compound in the environment is a key factor in determining its potential for long-term ecological impact. Azo dyes, including acid dyes like this compound, are generally designed to be resistant to fading from light, water, and chemical agents, which contributes to their persistence in the environment.

The molecular structure of this compound (C₂₂H₁₆Cl₂N₅NaO₆S₂) contains an azo bond (-N=N-), which is the chromophore responsible for its yellow color. worlddyevariety.com This azo linkage is known to be relatively stable and resistant to aerobic biodegradation. Under anaerobic conditions, however, the azo bond can be reductively cleaved by microorganisms, leading to the formation of aromatic amines. These breakdown products can sometimes be more toxic and persistent than the parent dye molecule.

Table 1: General Persistence Characteristics of Azo Dyes

| Environmental Factor | General Impact on Azo Dye Persistence |

| Aerobic Conditions | High persistence due to resistance of the azo bond to oxidation. |

| Anaerobic Conditions | Potential for reductive cleavage of the azo bond, leading to the formation of aromatic amines. |

| Light (Photodegradation) | Can contribute to the breakdown of the dye, but the effectiveness depends on the specific dye structure and water conditions. |

| pH | Can influence the rate of both biotic and abiotic degradation processes. |

Note: This table represents generalized information for azo dyes and may not be specific to this compound due to a lack of available data.

Impact of this compound on Aquatic Ecosystem Parameters

The introduction of dyes into aquatic ecosystems can have several direct and indirect impacts on key environmental parameters. The most immediate effect is the coloration of the water, which can reduce light penetration. This shading effect can inhibit the photosynthesis of aquatic plants and algae, thereby affecting the primary productivity of the ecosystem and leading to a decrease in dissolved oxygen levels.

Furthermore, the degradation of azo dyes can consume dissolved oxygen, leading to an increase in the Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD) of the water body. A high COD and BOD can create hypoxic or anoxic conditions, which are detrimental to fish and other aquatic organisms.

The ecotoxicity of this compound itself has not been extensively documented in publicly available literature. However, for other acid dyes, toxicity to aquatic organisms has been observed. For instance, studies on other acid dyes have determined LC50 values (the concentration of a substance that is lethal to 50% of a test population) for various aquatic species. Without specific toxicological data for this compound, a precise assessment of its impact on aquatic life is not possible.

Table 2: Potential Impacts of Acid Dyes on Aquatic Ecosystem Parameters

| Parameter | Potential Impact |

| Light Penetration | Reduced due to water coloration, affecting photosynthesis. |

| Dissolved Oxygen (DO) | May decrease due to inhibition of photosynthesis and microbial degradation of the dye. |

| Chemical Oxygen Demand (COD) | May increase as the dye and its degradation products are oxidized. |

| Biological Oxygen Demand (BOD) | May increase due to microbial activity during dye degradation. |

| Aquatic Biota | Potential for direct toxicity and indirect effects from habitat alteration. |

Note: This table outlines general impacts of acid dyes. Specific quantitative data for this compound is not available.

Environmental Distribution and Transport Mechanisms of this compound

The distribution and transport of this compound in the environment are governed by its physicochemical properties and its interactions with environmental components like soil and sediment. As an acid dye, it is designed to be water-soluble, which is facilitated by the presence of sulfonate groups in its structure. worlddyevariety.com This high water solubility suggests a potential for significant mobility in aquatic systems, allowing it to be transported over long distances by water currents.

The extent to which this compound will adsorb to soil and sediment is a critical factor in its environmental distribution. The adsorption of acid dyes is highly dependent on the pH of the surrounding medium and the nature of the sorbent material. Generally, at lower pH values, the surface of many environmental solids becomes more positively charged, which can enhance the adsorption of anionic dyes like this compound through electrostatic attraction. Conversely, at higher pH values, both the dye and the solid surfaces are often negatively charged, leading to repulsion and lower adsorption.

Research on the adsorption of other acid yellow dyes has shown that materials like activated carbon, clays (B1170129), and various biomasses can be effective in removing them from water. researchgate.net This suggests that this compound may have an affinity for organic matter and clay minerals in soil and sediment, which would retard its transport. However, without specific studies on the adsorption coefficients (such as Kd or Koc) for this compound, its partitioning behavior between water and solid phases remains speculative.

Advanced Remediation Technologies for C.i. Acid Yellow 172 Contamination

Adsorption-Based Removal of C.I. Acid Yellow 172 from Aqueous Solutions

Adsorption is a widely employed physicochemical treatment method for dye removal due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. worlddyevariety.com The process involves the mass transfer of the dye molecules from the liquid phase to the surface of a solid adsorbent.

Mechanistic Investigations of Adsorption Processes for this compound

The mechanisms governing the adsorption of acid dyes like this compound are complex and can involve a combination of physical and chemical interactions. The pH of the solution plays a critical role; at acidic pH values, the surface of many adsorbents becomes positively charged, which promotes the electrostatic attraction of the anionic acid dye molecules. researchgate.netnih.gov For instance, the adsorption of similar acid dyes onto activated carbon has been shown to be significantly higher in acidic conditions compared to neutral or alkaline environments. researchgate.net The interaction can also be influenced by van der Waals forces, hydrogen bonding, and dipole-dipole interactions between the dye molecule and the adsorbent surface. worlddyevariety.com

Development and Characterization of Novel Adsorbent Materials for this compound

A variety of materials have been investigated for their potential to adsorb acid dyes. While conventional activated carbon is effective, research is ongoing to find more cost-effective and efficient alternatives. worlddyevariety.com

Bio-adsorbents: Materials derived from agricultural waste, such as pea peels and açaí bunches, have been converted into activated carbon and shown high removal efficiency for acid yellow dyes. nih.govmedchemexpress.com For example, activated carbon prepared from açaí bunches demonstrated a removal capacity of approximately 99.9% for Acid Yellow 17 at an optimal pH of 2.0. medchemexpress.com

Clay-based Adsorbents: Natural clays (B1170129) like bentonite (B74815), and their modified forms (organoclays), have been explored for dye removal. One study noted that this compound can be adsorbed and removed by bentone, a type of organoclay. medchemexpress.com Organobentonite/alginate hydrogel beads have also been successfully used in fixed-bed columns for the removal of Acid Yellow 23, a structurally similar dye. researchgate.net

Industrial Wastes: Turmeric industrial waste has been converted into activated carbon and used for the removal of Acid Yellow 17, showing over 98% removal under optimal conditions. researchgate.net

These novel adsorbents are typically characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, X-ray diffraction (XRD) to determine the crystalline structure, and scanning electron microscopy (SEM) to observe the surface morphology and porosity.

Equilibrium, Kinetic, and Thermodynamic Modeling of this compound Adsorption

To understand and optimize the adsorption process, equilibrium, kinetic, and thermodynamic models are applied to experimental data.

Equilibrium Modeling: Adsorption isotherms describe the distribution of adsorbate molecules between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are most commonly used. The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is empirical and describes multilayer adsorption on a heterogeneous surface. rsdjournal.orgresearchgate.net For many acid dyes, the Freundlich model has been found to provide a better fit, indicating a heterogeneous adsorption process. medchemexpress.comrsdjournal.org

Kinetic Modeling: Kinetic models are used to determine the rate of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely applied. Numerous studies on acid yellow dyes have shown that the pseudo-second-order model best describes the adsorption kinetics, suggesting that chemisorption is the rate-limiting step. medchemexpress.comresearchgate.netelectrochemsci.org

Thermodynamic Modeling: Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) provide insights into the spontaneity and nature of the adsorption process. rsdjournal.org A negative ΔG° indicates a spontaneous process. The sign of ΔH° reveals whether the adsorption is exothermic or endothermic. For the adsorption of some acid dyes, the process has been found to be endothermic, suggesting that higher temperatures favor removal. researchgate.netelectrochemsci.org

Interactive Table: Adsorption Models for Acid Yellow Dyes

| Adsorption Model | Description | Commonly Found Fit for Acid Yellow Dyes | Reference |

| Langmuir Isotherm | Assumes monolayer adsorption on a homogeneous surface. | Often fits well, but sometimes less so than Freundlich. | rsdjournal.org |

| Freundlich Isotherm | Empirical model for multilayer adsorption on a heterogeneous surface. | Frequently provides a better correlation for experimental data. | medchemexpress.comrsdjournal.org |

| Pseudo-first-order Kinetic Model | Describes adsorption rate based on the number of unoccupied sites. | Generally does not fit as well as the pseudo-second-order model. | researchgate.netelectrochemsci.org |

| Pseudo-second-order Kinetic Model | Assumes the rate-limiting step is chemisorption involving valence forces. | Widely reported to best describe the kinetics of acid dye adsorption. | medchemexpress.comresearchgate.net |

Electrochemical Advanced Oxidation Processes for this compound Degradation

Electrochemical Advanced Oxidation Processes (EAOPs) are a class of technologies that utilize electrochemical reactions to generate highly reactive species, primarily hydroxyl radicals (•OH), which can non-selectively degrade recalcitrant organic pollutants like this compound. uni.lu

Generation and Reactivity of Hydroxyl and Sulfate (B86663) Radicals in this compound Oxidation

Hydroxyl radicals are powerful oxidizing agents that can break down the complex structure of azo dyes. In EAOPs, •OH can be generated through the anodic oxidation of water or through Fenton-based reactions. The use of certain anode materials, like boron-doped diamond (BDD), is particularly effective for •OH generation. uni.lu Sulfate radicals (SO₄•⁻) can also be generated in systems containing persulfate and are effective for dye degradation. nih.gov These radicals attack the chromophoric azo bond (–N=N–) and the aromatic rings of the dye molecule, leading to its decolorization and mineralization into simpler, less harmful compounds like CO₂, water, and inorganic ions. dyestuffintermediates.com

Electrochemical Fenton and Photo-Fenton Systems for this compound Remediation

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. dyestuffintermediates.com In the electrochemical Fenton (EF) process, H₂O₂ is continuously generated in situ at the cathode via the reduction of oxygen, and Fe²⁺ is added or electrogenerated. This method has been shown to be effective for the degradation of various acid dyes. dyestuffintermediates.com

The photo-Fenton (PF) process enhances the Fenton reaction by using UV or visible light. The light promotes the photoreduction of Fe³⁺ back to Fe²⁺, increasing the generation of hydroxyl radicals and thus accelerating the degradation rate. Studies on Acid Yellow 23 have demonstrated that the photo-Fenton process can achieve higher degradation efficiency compared to the traditional Fenton process. researchgate.net These systems represent a promising approach for the complete mineralization of this compound.

Interactive Table: Comparison of Fenton-Based Processes for Dye Degradation

| Process | Description | Advantages | Reference |

| Classical Fenton | H₂O₂ + Fe²⁺ → •OH + OH⁻ + Fe³⁺ | Simple and effective for many organics. | dyestuffintermediates.com |

| Electro-Fenton (EF) | In-situ electrochemical generation of H₂O₂ and/or Fe²⁺. | Reduces chemical transport/storage, better process control. | |

| Photo-Fenton (PF) | Fenton reaction enhanced by UV/Visible light. | Faster degradation rates, more efficient use of iron catalyst. | researchgate.net |

Electrocoagulation for this compound Removal

Electrocoagulation (EC) is an electrochemical water treatment technology that has demonstrated high efficiency in removing color and chemical oxygen demand (COD) from wastewater containing various dyes. nih.govtandfonline.com The process involves the in-situ generation of coagulants through the electrolytic oxidation of a sacrificial anode, typically made of iron (Fe) or aluminum (Al). doi.org These metal ions, upon release into the water, undergo hydrolysis to form a series of monomeric and polymeric hydroxo complexes. These complexes have strong adsorption properties and can effectively destabilize and aggregate dye molecules and other colloidal particles. scispace.com The aggregated flocs then remove pollutants from the solution through precipitation and adsorption, with the simultaneous generation of hydrogen gas at the cathode aiding in the flotation of the flocs for easier separation. researchgate.netresearchgate.net

The effectiveness of electrocoagulation is governed by several key operational parameters, including the initial pH of the solution, current density, electrolysis time, and initial dye concentration. nih.govresearchgate.net Studies on various acid azo dyes, which share structural similarities with this compound, provide insight into the optimal conditions for removal. For instance, in the treatment of C.I. Acid Yellow 23, optimal conditions were found to be a pH of approximately 6, an electrolysis time of 5 minutes, and a current density of 112.5 A/m², achieving nearly 98% color removal and 69% COD reduction. nih.gov Similarly, research on C.I. Acid Red 18 found that iron electrodes at a neutral pH of 7, a current density of 1.2 mA/cm², and an operating time of 45 minutes resulted in 99.5% color removal and 59.0% COD removal. doi.orgresearchgate.net

The choice of electrode material also plays a significant role. While both iron and aluminum electrodes are effective, iron electrodes have been noted to be more economical and sometimes more efficient in COD and color removal for certain azo dyes. doi.orgresearchgate.net The mechanism involves the Fe²⁺ or Al³⁺ ions produced at the anode forming metal hydroxides, such as Fe(OH)₃ or Al(OH)₃, which act as the primary coagulating agents, trapping the dye molecules. researchgate.net

Interactive Data Table: Optimal Electrocoagulation Conditions for Various Acid Dyes

| Dye Name | Electrode Material | Optimal Initial pH | Optimal Current Density | Optimal Time | Color Removal Efficiency (%) | COD Removal Efficiency (%) | Reference |

| C.I. Acid Yellow 23 | Aluminum | 6 | 112.5 A/m² | 5 min | ~98% | 69% | nih.gov |

| C.I. Acid Black 172 | Not Specified | 7 | 2 A | 9.16 min | 90.4% | Not Reported | researchgate.netnih.gov |

| C.I. Acid Yellow 36 | Iron | 8 | 127.8 A/m² | 6 min | >83% | Not Reported | researchgate.net |

| C.I. Acid Red 18 | Iron | 7 | 1.2 mA/cm² | 45 min | 99.5% | 59.0% | doi.orgresearchgate.net |

| C.I. Acid Orange 7 | Iron | 8 | 3.5 mA/cm² | Not Specified | >98% | >84% | tandfonline.com |

Photocatalytic Degradation of this compound under Various Irradiation Conditions

Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes semiconductor materials to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), upon irradiation with a suitable light source (e.g., UV or visible light). nih.gov These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like this compound into simpler, less harmful compounds, ultimately leading to complete mineralization into CO₂, H₂O, and inorganic ions. deswater.comcetjournal.it

Semiconductor-Assisted Photocatalysis for this compound Mineralization

A variety of semiconductor materials have been investigated for the photocatalytic degradation of acid azo dyes. Common photocatalysts include titanium dioxide (TiO₂), zinc oxide (ZnO), and composite materials. nih.govnih.gov TiO₂ is widely used due to its high photocatalytic activity, chemical stability, and low cost. nih.gov Studies on C.I. Acid Yellow 25 using TiO₂ nanoparticles synthesized via a green method demonstrated effective degradation under UV light in under 120 minutes. uobaghdad.edu.iq

Composite photocatalysts are being developed to enhance efficiency, particularly under visible light. A ZrO₂-CeO₂ composite catalyst was shown to degrade 88% of C.I. Acid Yellow 17 in 180 minutes, with the process being significantly enhanced by the presence of hydrogen peroxide (H₂O₂), which promotes the generation of hydroxyl radicals. deswater.com Similarly, cadmium sulfide/titanium dioxide (CdS/TiO₂) nanocomposites have shown enhanced photocatalytic activity for degrading acid dyes under visible light compared to TiO₂ or CdS alone. nih.gov The mechanism involves the excitation of the semiconductor by photons of sufficient energy, creating electron-hole pairs (e⁻/h⁺). These charge carriers migrate to the catalyst surface, where the holes (h⁺) oxidize water or hydroxide (B78521) ions to form •OH radicals, and the electrons (e⁻) reduce oxygen to form superoxide (B77818) radicals (O₂•⁻), which also contribute to the degradation process. cetjournal.itresearchgate.net

Role of Catalyst Loading, pH, and Oxidant Concentration in this compound Photocatalysis

The efficiency of the photocatalytic degradation of this compound is highly dependent on several operational parameters.

Catalyst Loading: The concentration of the photocatalyst is a critical factor. Initially, an increase in catalyst loading generally increases the degradation rate due to the greater number of available active sites for photon absorption and reaction. However, beyond an optimal concentration, the degradation rate may decrease. nih.gov This is because excessive catalyst particles can increase the turbidity of the suspension, leading to light scattering and reduced penetration of UV or visible light into the solution. nih.govresearchgate.net For the degradation of Rhodamine B, an optimum loading of 10 g/L of a CuS/ZnS catalyst resulted in 97% removal. cetjournal.it

pH: The pH of the solution significantly influences the photocatalytic process by affecting the surface charge of the photocatalyst and the speciation of the dye molecule. mdpi.com For ZnO-mediated degradation of C.I. Acid Yellow 23, the highest degradation rates were observed under neutral or slightly alkaline conditions. nih.gov In contrast, the degradation of Rhodamine B using a CuS/ZnS catalyst was most effective at a highly acidic pH of 1, achieving 100% mineralization. cetjournal.it The optimal pH is therefore specific to the dye-catalyst system.

Oxidant Concentration: The addition of external oxidants like hydrogen peroxide (H₂O₂) can often enhance the degradation rate. H₂O₂ acts as an efficient electron scavenger, preventing the recombination of photogenerated electron-hole pairs. deswater.com It also generates additional hydroxyl radicals upon reacting with conduction band electrons or through UV irradiation, thereby accelerating the degradation of the dye. deswater.commdpi.com Studies on C.I. Acid Yellow 17 showed a significant increase in degradation with the addition of H₂O₂. deswater.com

Interactive Data Table: Influence of Parameters on Photocatalysis of Acid Dyes

| Parameter | General Effect on Degradation Rate | Reason for Effect | Reference |

| Catalyst Loading | Increases to an optimum, then decreases | Increased active sites; excess causes light scattering and turbidity | cetjournal.itnih.govresearchgate.net |

| pH | System-dependent (can be acidic, neutral, or basic optimum) | Affects catalyst surface charge and dye speciation | cetjournal.itnih.govmdpi.com |

| Oxidant (H₂O₂) Conc. | Generally increases rate | Prevents electron-hole recombination; generates more hydroxyl radicals | deswater.commdpi.com |

Kinetic and Mechanistic Studies of this compound Photocatalytic Pathways

The kinetics of photocatalytic degradation of azo dyes like this compound are often described by the Langmuir-Hinshelwood (L-H) model. nih.govcapes.gov.br This model relates the initial degradation rate (r₀) to the initial concentration of the dye (C₀) and is given by:

r₀ = (k_L-H * K_ads * C₀) / (1 + K_ads * C₀)

where k_L-H is the reaction rate constant and K_ads is the adsorption equilibrium constant of the dye on the photocatalyst surface. nih.gov At low dye concentrations, the equation simplifies to a pseudo-first-order kinetic model. nih.gov Kinetic studies on C.I. Acid Yellow 23 using a ZnO photocatalyst confirmed that the degradation follows the L-H model, with the rate constants being dependent on light intensity. nih.govcapes.gov.br

The primary mechanistic pathway for photocatalytic degradation involves the attack by highly reactive hydroxyl radicals (•OH). deswater.comresearchgate.net The process begins with the cleavage of the azo bond (–N=N–), which is the chromophoric group responsible for the dye's color. This initial step leads to decolorization. Subsequently, the resulting aromatic intermediates undergo further oxidation, leading to the opening of the aromatic rings and their eventual mineralization into CO₂, water, and inorganic salts like sulfates and nitrates. deswater.com UV-Vis spectral analysis during the photocatalysis of C.I. Acid Yellow 17 showed a decrease in the absorption peak corresponding to the chromophore, confirming the breakdown of the azo structure. deswater.com

Biological and Bioremediation Approaches for this compound Decolorization and Degradation

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical and physical methods for treating dye-contaminated wastewater. researchgate.netaalto.fi This approach utilizes the metabolic capabilities of microorganisms such as bacteria, fungi, and algae to decolorize and degrade complex dye molecules. nih.gov The mechanisms involved include biosorption (binding of the dye to the microbial biomass) and, more importantly, biodegradation, where enzymes break down the dye into simpler, non-toxic compounds. nih.govnih.gov

The effectiveness of bioremediation depends on the specific microbial strains and environmental conditions like pH, temperature, and the presence of co-substrates. nih.gov Bacterial consortia, which are mixed cultures of different bacterial species, often show higher degradation efficiency and stability compared to single strains due to synergistic metabolic activities. mdpi.com For instance, a consortium of Sphingomonas paucimobilis, Pseudomonas putida, and Lactobacillus acidophilus was effective in degrading Reactive Yellow 174. researchgate.net

Microbial Degradation of Azo Chromophores in this compound

The key to the microbial degradation of azo dyes like this compound is the cleavage of the azo bond (–N=N–), which constitutes the dye's chromophore. nih.govcapes.gov.br This is typically an initial, reductive step carried out by enzymes called azoreductases. nih.govnih.gov These enzymes are found in a wide variety of bacteria and operate by transferring electrons, often from electron donors like NADH or FADH, to the azo bond, breaking it and forming colorless aromatic amines. aalto.fi

This reductive cleavage usually occurs under anaerobic or microaerophilic conditions, as oxygen can compete with the azo bond as an electron acceptor. aalto.fi Once the azo bond is broken, the resulting aromatic amines, which can sometimes be toxic, are typically degraded further under aerobic conditions. nih.gov This subsequent aerobic degradation involves enzymes like mono- or dioxygenases, which catalyze the opening of the aromatic rings, leading to intermediates that can enter central metabolic pathways and be completely mineralized. aalto.fi This two-step anaerobic-aerobic process is a common and effective strategy for the complete biodegradation of azo dyes. nih.gov Numerous bacteria, including species of Pseudomonas, Bacillus, Enterococcus, and Klebsiella, have been identified as capable of decolorizing and degrading various azo dyes. mdpi.comnih.gov

Enzymatic Decolorization of this compound using Laccases and Peroxidases

The enzymatic treatment of industrial effluents represents a green and highly specific alternative to conventional chemical methods. For the degradation of azo dyes such as this compound, oxidoreductive enzymes, particularly laccases and peroxidases, have shown significant promise. jmbfs.orgresearchgate.net These enzymes function as powerful biocatalysts capable of oxidizing a wide range of phenolic and non-phenolic aromatic compounds, which are the fundamental building blocks of many synthetic dyes.

Laccases (EC 1.10.3.2) are multi-copper containing enzymes that catalyze the oxidation of substrates by reducing molecular oxygen to water. csic.esmdpi.com Peroxidases, on the other hand, utilize hydrogen peroxide as an oxidizing agent. The catalytic action of these enzymes on an azo dye like this compound would involve the cleavage of the chromophoric azo bond (–N=N–), leading to the loss of color and the formation of smaller, often less toxic, aromatic amines that can be further degraded. csic.es

Research into the enzymatic degradation of various azo dyes has demonstrated high decolorization efficiencies. While specific kinetic studies on this compound are not extensively documented, the performance of these enzymes on other azo dyes provides a strong indication of their potential. For instance, a laccase purified from Paraconiothyrium variabile was able to decolorize Acid Orange 67 by 65.3% within just one hour of treatment. nih.gov

The efficiency of enzymatic decolorization can be significantly enhanced by the introduction of small molecules known as redox mediators. nih.gov Compounds like hydroxybenzotriazole (B1436442) (HBT) can act as an "electron shuttle," enabling the enzyme to oxidize complex substrates that may not directly fit into its active site. csic.esnih.gov The addition of HBT has been shown to increase the decolorization percentage for several azo dyes. nih.gov

Table 1: Laccase-Mediated Decolorization of Various Azo Dyes

| Dye Name | Enzyme Source | Mediator | Decolorization Efficiency (%) | Incubation Time (h) |

| Acid Orange 67 | Paraconiothyrium variabile | None | 65.3 | 1 |

| Disperse Yellow 79 | Paraconiothyrium variabile | None | 53.3 | 1 |

| Basic Yellow 28 | Paraconiothyrium variabile | None | 46.7 | 1 |

| Methyl Orange | Myceliophthora thermophila | HBT | 82 | 6 |

| Direct Black 166 | Paraconiothyrium variabile | HBT (5mM) | >40 | 1 |

This table presents findings from studies on various azo dyes to illustrate the potential efficacy of enzymatic treatment applicable to this compound. Data sourced from multiple studies. csic.esnih.gov

Bioreactor Configurations and Optimization for this compound Treatment

To transition enzymatic and microbial decolorization from laboratory-scale experiments to viable industrial applications, the process must be contained and optimized within a bioreactor. tandfonline.com A bioreactor provides a controlled environment where factors influencing degradation efficiency can be meticulously managed. The choice of bioreactor configuration is critical for treating effluents containing this compound. tandfonline.com

Several bioreactor designs have been successfully employed for the treatment of dye-laden wastewater:

Membrane Bioreactors (MBRs): These systems integrate biological degradation with membrane filtration. This configuration is highly efficient as it retains the microbial biomass or enzymes within the reactor, allowing for high concentrations of the biocatalyst and preventing its washout with the treated effluent. mdpi.com A novel approach involves using ceramic-supported carbon membranes which can act as a biofilm support and a redox mediator simultaneously, significantly enhancing decolorization rates. mdpi.com

Packed Bed Bioreactors (PBRs): In a PBR, the biocatalyst (microorganisms or immobilized enzymes) is packed into a column. The wastewater flows through this packed bed, allowing for a long contact time and a large surface area for the reaction to occur, which is effective for continuous treatment processes. tandfonline.com

Batch Bioreactors: These are the simplest configuration, where the dye effluent and biocatalyst are mixed in a tank for a specific duration. nih.gov They are primarily used for process optimization studies to determine the ideal conditions before scaling up. nih.gov

The performance of any bioreactor for this compound treatment hinges on the optimization of several key process parameters. jmbfs.org Studies on similar azo dyes have identified critical factors that must be controlled: nih.govnih.gov

pH: The optimal pH for most microbial and enzymatic systems is typically near neutral (pH 7.0-8.0), though some enzymes have acidic optima.

Temperature: Most microbial processes for dye degradation are optimal between 35-45°C. nih.gov Temperatures outside this range can lead to reduced metabolic activity or enzyme denaturation.

Incubation Time: Sufficient time must be allowed for the biological processes to completely decolorize the effluent. This can range from several hours to a few days. nih.gov

Nutrient Sources: The addition of supplementary carbon and nitrogen sources, such as glucose and beef extract, can significantly enhance the metabolic activity of microorganisms, leading to faster and more complete dye degradation. nih.gov

Table 2: Example of Process Parameter Optimization for Azo Dye Degradation by P. aeruginosa

| Parameter | Optimized Value | Biodegradation Efficiency (%) |

| Dye Concentration | 20 ppm | >81 |

| Temperature | 40 °C | >81 |

| pH | 9 | >81 |

| Incubation Period | 3 days | >81 |

| Overall (Interactive) | Optimized | 88.37 |

This table illustrates the optimization of conditions for the degradation of the azo dye Methyl Red, providing a model for the type of optimization required for this compound treatment. nih.gov

Hybrid and Integrated Treatment Systems for this compound-Containing Effluents

Due to the recalcitrant and complex nature of azo dyes like this compound, a single treatment technology is often insufficient to achieve complete removal and mineralization. sciepub.combohrium.com Hybrid and integrated treatment systems, which combine two or more physicochemical and biological processes, are considered imperative for developing technically and economically feasible solutions. sciepub.comscispace.com These systems are designed so that one process stage can overcome the limitations of another.

For effluents containing this compound, several hybrid configurations could be conceptualized:

Coagulation-Biological Systems: A preliminary coagulation step can remove a significant portion of the dye load and suspended solids, reducing the burden on the subsequent, more sensitive biological treatment stage. sciepub.com

Advanced Oxidation Process (AOP) - Biological Systems: AOPs, such as ozonation or Fenton's oxidation, can be used as a pre-treatment. scispace.com While often energy-intensive, AOPs can break down the complex structure of this compound into smaller, more biodegradable intermediates, significantly enhancing the efficiency of the downstream biological process. bohrium.com

Membrane-AOP Systems: Integrating a membrane filtration step with an AOP like photocatalysis can solve issues such as the separation of photocatalyst nanoparticles from the treated water, while the membrane acts as a selective barrier. scispace.com

The goal of these integrated systems is not just to decolorize the effluent but to mineralize the organic pollutants into harmless products like carbon dioxide and water, while also potentially allowing for water reuse within the industrial facility. bohrium.comscispace.com

Synergistic Effects in Combined Physicochemical and Biological Processes

The primary mechanism for synergy in the treatment of this compound-containing wastewater involves the strategic coupling of chemical and biological degradation pathways.

Enhanced Biodegradability: Physicochemical pre-treatments, particularly AOPs, excel at initiating the degradation of highly stable, non-biodegradable molecules. bohrium.com The Fenton process, for example, generates highly reactive hydroxyl radicals that can attack the this compound molecule, cleaving the azo bond and fragmenting the aromatic rings. While this chemical process alone may not achieve full mineralization, it transforms the recalcitrant dye into simpler organic acids and aldehydes. These intermediates are significantly more biodegradable and can be efficiently removed by a subsequent, cost-effective biological treatment step.

Table 3: Synergistic Effect in the Degradation of Reactive Blue 19 using Ultrasound and Fenton Process

| Treatment Process | Degradation Rate Constant (k, min⁻¹) |

| Ultrasound Alone | 0.003 |

| Fenton Process Alone | 0.045 |

| Combined Sono-Fenton Process | 0.152 |

This table demonstrates the significant synergistic increase in the degradation rate of an azo dye when two processes are combined. A similar synergy would be expected in a hybrid system designed for this compound. nih.gov

Analytical Chemistry Techniques for Detection and Characterization of C.i. Acid Yellow 172

Chromatographic Methodologies for C.I. Acid Yellow 172 Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture. researchgate.netnih.gov Its application is essential for isolating this compound from other dyes or substances present in a sample, enabling accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of synthetic dyes like this compound. irjet.netunl.pt This method offers high resolution and sensitivity, making it suitable for complex samples. HPLC systems can be coupled with various detectors to enhance identification and quantification capabilities. unl.pt

The core principle of HPLC involves the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For acid dyes, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. sielc.com

Key HPLC Parameters for Dye Analysis:

Column: The choice of column is critical for achieving good separation. Columns with different stationary phases, such as C18 or phenyl, are used depending on the specific dye's properties. researchgate.net

Mobile Phase: The composition of the mobile phase, often a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve the desired separation. sielc.comojp.gov The pH of the mobile phase can also be adjusted to improve peak shape and resolution.

Detection Systems:

Diode Array Detector (DAD) or Photo Diode Array (PDA): These detectors provide UV-Visible spectra of the eluting compounds, which can be used for identification by comparing them to a library of known standards. unl.ptmdpi.com

Mass Spectrometry (MS): Coupling HPLC with MS provides molecular weight and structural information, offering a high degree of specificity for dye identification. ojp.govmdpi.com Tandem mass spectrometry (MS/MS) can further elucidate the structure of the dye and its isomers. researchgate.netmdpi.com

Research Findings: Studies have demonstrated the successful separation and analysis of various acid dyes using HPLC. For instance, a fast separation methodology using HPLC was developed for different dye classes, achieving analysis times of less than 10 minutes by optimizing mobile phase composition, column temperature, and the use of ion-pairing agents. ojp.gov While specific studies focusing solely on this compound are not extensively detailed in the provided results, the general methodologies for acid dye analysis are directly applicable. For example, research on other yellow acid dyes, like Acid Yellow 23, highlights the use of liquid chromatography-electrospray ionization-tandem mass spectrometry for its identification in various products. irjet.net

Table 1: HPLC Systems for Acid Dye Analysis

| Component | Description | Relevance to this compound Analysis |

| Stationary Phase | Typically a reversed-phase column (e.g., C18, Phenyl) with small particle sizes for high efficiency. | The nonpolar nature of these columns is effective for retaining and separating azo dyes like Acid Yellow 172. |

| Mobile Phase | A gradient mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate). oup.com | The gradient elution allows for the separation of a wide range of dyes with varying polarities that might be present alongside Acid Yellow 172. |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS). unl.pt | DAD provides spectral information for initial identification, while MS offers definitive structural confirmation and high sensitivity. |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and preliminary identification of dyes. uad.ac.idlibretexts.org It is often used as a screening method before more sophisticated analyses like HPLC. ojp.gov

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated on a plate acts as the stationary phase. kcl.ac.uk The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent mixture (the mobile phase). The separation occurs as the mobile phase moves up the plate by capillary action, and different components of the sample travel at different rates. libretexts.org

The position of the separated spots is characterized by the retardation factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.orgkcl.ac.uk

Key TLC Parameters for Dye Analysis:

Stationary Phase: Silica gel plates are commonly used for the analysis of acid dyes.

Mobile Phase: The choice of the mobile phase is crucial for achieving good separation. A mixture of polar and nonpolar solvents is often used, and the composition is optimized experimentally.

Visualization: For colored compounds like this compound, the spots are visible under daylight. However, UV light can be used to visualize fluorescent spots, and various staining reagents can be employed to enhance detection. rsc.orgillinois.edu

Research Findings: TLC has been successfully used to separate various food dyes and textile dyes. ojp.govkcl.ac.uk The technique can provide valuable information about the number of components in a dye mixture, their colors, and their relative concentrations. ojp.gov Combining TLC with spectroscopic techniques like Raman spectroscopy can further aid in the classification and identification of the separated dyes. ojp.gov While specific TLC methods for this compound are not detailed in the provided results, the general principles are applicable.

Table 2: Typical TLC System for Acid Dye Analysis

| Component | Description | Relevance to this compound Analysis |

| Stationary Phase | Silica gel G plates. | Provides a polar surface suitable for the separation of moderately polar acid dyes. |

| Mobile Phase | A mixture of organic solvents, e.g., ethyl acetate (B1210297):cyclohexane. rsc.org | The polarity of the mobile phase can be adjusted to optimize the separation of this compound from other components. |

| Detection | Visual inspection under daylight and/or UV light. | The yellow color of the dye allows for easy visualization. UV light can reveal other fluorescent components or impurities. |

Spectroscopic Techniques for Structural Analysis and Quantification of this compound

Spectroscopic techniques are indispensable for the structural elucidation and quantification of dyes. These methods rely on the interaction of electromagnetic radiation with the dye molecule.

UV-Visible absorption spectroscopy is a fundamental technique for the analysis of colored compounds like this compound. It is based on the principle that dye molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net This absorption corresponds to electronic transitions within the molecule, particularly involving the chromophore, which for this compound is the azo group (-N=N-). mdpi.com

The absorption spectrum, a plot of absorbance versus wavelength, shows characteristic peaks, with the wavelength of maximum absorbance (λmax) being a key parameter for identification. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the dye, allowing for quantitative analysis.

Research Findings: Static studies of the related Acid Yellow 17 have shown absorption peaks at 224, 254, and 400 nm in water. researchgate.net These peaks are assigned to different electronic transitions within the molecule. researchgate.net While the exact λmax for this compound may differ slightly, it is expected to have a strong absorption band in the visible region, responsible for its yellow color. One source indicates an absorbance peak for Acid Yellow 17 at 199 nm. aatbio.com It is important to note that the solvent can influence the position of the absorption peaks. davcollegekanpur.ac.in

Table 3: UV-Visible Absorption Data for a Related Acid Yellow Dye

| Wavelength (nm) | Assignment |

| 224 | (π← π) 1La ← 1A (primary) |

| 254 | (π← π) 1Lb ← 1A (secondary) |

| 400 | (π* ← n) 1W ← 1A |

| Data for Acid Yellow 17 in water. researchgate.net |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure of a compound. nih.gov They probe the vibrational modes of the chemical bonds within the molecule.

Infrared Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy measures the absorption of infrared radiation by the sample. The resulting IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. hilarispublisher.com For this compound, characteristic bands for the azo group, sulfonic acid groups, and aromatic rings would be expected.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser source. wvu.edumdpi.com The scattered light has a different frequency from the incident light, and the frequency shift corresponds to the vibrational modes of the molecule. mdpi.com Raman spectroscopy is particularly sensitive to nonpolar bonds and symmetric vibrations, making it complementary to IR spectroscopy. nih.gov Surface-Enhanced Raman Spectroscopy (SERS) can be used to enhance the Raman signal for trace amounts of dye. mdpi.com

Research Findings: Vibrational spectroscopy is a powerful tool for dye identification. For example, a study on various colored fabrics used near-infrared Raman spectroscopy to non-destructively identify the dyes present. mdpi.com The yellow dye in that study showed Raman peaks at 447, 616, 980, and 1609 cm⁻¹. mdpi.com While this was not specifically this compound, it demonstrates the utility of the technique. The IRUG (Infrared and Raman Users Group) spectral database contains spectra for numerous pigments and dyes, which can be used as references for identification. irug.org

Electrophoretic Methods for this compound Separation

Electrophoretic methods separate charged molecules based on their migration in an electric field. google.com.pgmoca.net.ua Since acid dyes are anionic in solution, they are well-suited for separation by these techniques. nih.gov

Capillary Electrophoresis (CE): Capillary Electrophoresis (CE) is a high-resolution separation technique that takes place in a narrow-bore capillary. acs.org It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. acs.orgmdpi.com In CE, analytes are separated based on their electrophoretic mobility, which is influenced by their charge-to-size ratio. rsc.org

For the analysis of acid dyes, Capillary Zone Electrophoresis (CZE) is the most commonly used mode. nih.gov The analytes, being negatively charged, migrate towards the anode. The separation can be optimized by adjusting the pH and composition of the background electrolyte (BGE). nih.gov

Gel Electrophoresis: Gel electrophoresis uses a gel matrix, such as agarose (B213101) or polyacrylamide, as a sieving medium to separate molecules based on size. thermofisher.com While more commonly used for macromolecules like DNA, it can also be applied to the separation of synthetic food dyes. moca.net.ua The dyes migrate through the gel under the influence of an electric field, with smaller molecules moving faster than larger ones.

Research Findings: CE has been successfully applied to the separation of various acid dyes. For example, a CZE method was developed to separate six acid dyes in under 16 minutes with good repeatability. nih.gov Studies have shown that adjusting the pH of the buffer is critical for controlling the degree of dissociation and, therefore, the electrophoretic mobility of the dyes. nih.gov While specific applications to this compound are not explicitly mentioned, the established methods for other acid dyes provide a strong foundation for its analysis.

Table 4: Electrophoretic Techniques for Acid Dye Separation

| Technique | Principle of Separation | Key Parameters | Relevance to this compound Analysis |

| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field based on charge-to-size ratio. rsc.org | Background Electrolyte (BGE) pH and composition, applied voltage. nih.gov | High-resolution separation of this compound from other anionic dyes and impurities. |

| Gel Electrophoresis | Size-based separation through a porous gel matrix under an electric field. thermofisher.com | Gel type and concentration, buffer composition, voltage. moca.net.ua | A simpler method for qualitative separation and visualization of dye components. |

Capillary Electrophoresis (CE) and Capillary Zone Electrophoresis (CZE) Applications

Capillary Electrophoresis (CE) serves as a powerful analytical tool for the separation and analysis of textile dyes. Acid dyes like this compound, which possess hydrophilic groups and exist in an anionic form due to sulfonic acid moieties, are particularly well-suited for separation by the simplest and most common mode of CE, known as Capillary Zone Electrophoresis (CZE). nih.gov The fundamental principle of CZE is the separation of ions based on differences in their electrophoretic mobility when an electric field is applied. iwaponline.com This mobility is directly related to the ion's charge-to-size ratio. uj.edu.pl

In a typical CZE application for acid dyes, a fused-silica capillary is filled with a background electrolyte (BGE), which is usually a buffer solution with a basic pH (e.g., 8–11). youngin.com Under these conditions, the sulfonic acid groups of this compound are fully deprotonated, conferring a significant negative charge on the molecule. When a high voltage is applied across the capillary, these anionic dye molecules migrate toward the anode. However, in a bare fused-silica capillary, a strong electroosmotic flow (EOF) of the bulk buffer solution is generated towards the cathode (the detector end). The anionic analytes, while attracted to the anode, are swept along by the stronger EOF towards the cathode at different velocities according to their respective charge-to-size ratios, thus achieving separation. mdpi.com

The separation efficiency can be finely tuned by modifying the BGE composition, pH, concentration, or by using additives. uj.edu.pl Detection is most commonly performed using a Diode Array Detector (DAD), which offers the advantage of monitoring the separation at multiple wavelengths simultaneously and providing UV-Visible spectra of the separated components for identification purposes. youngin.com The use of CZE with DAD allows for the separation of most synthetic dyes in a single analysis with short run times. youngin.com

The primary advantages of using CE and CZE for dye analysis include high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. iwaponline.comnih.govmdpi.com

Table 1: Typical CZE Parameters for Acid Dye Analysis

| Parameter | Description | Typical Value/Condition | Source(s) |

| Technique | Capillary Zone Electrophoresis (CZE) | --- | nih.gov |

| Capillary | Fused-silica, uncoated | 50-75 µm internal diameter, 40-60 cm effective length | nih.gov |

| Background Electrolyte (BGE) | Phosphate (B84403) or Borate Buffer | 10-20 mM concentration, pH 8-11 | youngin.comnih.gov |

| Applied Voltage | High DC Voltage | 20-30 kV | nih.govnih.gov |

| Injection Mode | Hydrodynamic or Electrokinetic | 0.5 psi for 2-5 seconds | nih.govnih.gov |

| Detection | Diode Array Detector (DAD) | Monitoring at analyte's λmax and/or universal wavelength (e.g., 215 nm) | youngin.com |

| Temperature | Controlled Capillary Temperature | 25 °C | nih.gov |

Advanced Hyphenated Techniques for Comprehensive this compound Profiling

To achieve higher sensitivity and structural confirmation, separation techniques are often coupled, or "hyphenated," with advanced detection systems, most notably mass spectrometry (MS). ajrconline.org These hyphenated techniques provide a powerful platform for the comprehensive profiling of dyes like this compound, especially in complex matrices. saspublishers.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a cornerstone technique for the definitive identification of synthetic dyes. researchgate.net This method combines the potent separation capabilities of High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with the mass-resolving power of a mass spectrometer. saspublishers.com For acid dyes, reversed-phase HPLC is typically employed, often using a C18 column. The mobile phase must be volatile to be compatible with the MS interface; for instance, mixtures of acetonitrile and volatile buffers like ammonium acetate are used instead of non-volatile phosphate buffers. researchgate.netmdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer, commonly through an electrospray ionization (ESI) source, which is well-suited for ionizing polar, non-volatile molecules like acid dyes. epa.gov The mass analyzer then provides a precise mass-to-charge ratio (m/z) of the molecular ion, confirming the dye's molecular weight. saspublishers.com For unambiguous identification, tandem mass spectrometry (LC-MS/MS) is utilized. In this mode, the specific molecular ion of the dye is selected and fragmented, creating a characteristic pattern of product ions that serves as a structural fingerprint of the molecule. mdpi.com

A study on the determination of 11 water-soluble azo dyes in soft drinks utilized a UPLC-Orbitrap MS system. researchgate.net While this study focused on C.I. Acid Yellow 17, the methodology is directly applicable to similar azo dyes like this compound. The method demonstrated high sensitivity and linearity, proving its suitability for trace-level detection and confirmation. researchgate.net

Table 2: Example of UPLC-MS Method for Azo Dye Analysis

| Parameter | Description | Condition | Source(s) |

| Separation System | UPLC | Reversed-phase C18 column | researchgate.net |

| Mobile Phase | Gradient Elution | Acetonitrile and 50 mM ammonium acetate in water | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) | --- | epa.govojp.gov |

| Mass Analyzer | Orbitrap or Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (HRMS) or Multiple Reaction Monitoring (MRM) | researchgate.net |

| Acquisition Mode | MS/MS | Provides structural confirmation through fragmentation patterns | researchgate.netmdpi.com |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

The coupling of capillary electrophoresis with mass spectrometry (CE-MS) merges the high-resolution separation of CE with the unparalleled specificity and sensitivity of MS. nih.govsaspublishers.com This combination is particularly advantageous for analyzing minute sample quantities, a common scenario in forensic science. uj.edu.pl

The interface between CE and MS is crucial, with ESI being the most common choice. nih.gov An interesting application of CE-MS was demonstrated in the study of the degradation mechanisms of acid dyes. nih.govuj.edu.pl Researchers used a CE-ESI-MS system with a volatile ammonium acetate buffer (pH 9.0) to separate and identify the products formed during the degradation of Acid Orange 7 and Acid Orange 8. uj.edu.pl This approach allows for the tracking of decay pathways and the elucidation of intermediate structures, providing a comprehensive profile of the dye and its related substances. The development of robust CE-MS interfaces and methods continues to expand its application for the analysis of polar and charged analytes like this compound. nih.gov

Theoretical and Mechanistic Studies on C.i. Acid Yellow 172 Interactions and Transformations

Computational Chemistry Approaches to C.I. Acid Yellow 172 Structure and Reactivity

While specific computational studies published directly on this compound are not widely available, the application of computational chemistry provides a powerful theoretical framework for understanding its structure and reactivity. nzdr.ru Methodologies such as Density Functional Theory (DFT) are standard tools for investigating the properties of complex organic molecules like dyes. nzdr.ruCurrent time information in Philadelphia, PA, US.

For a molecule with the structure of this compound (C₂₂H₁₆Cl₂N₅NaO₆S₂), computational approaches can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the dye molecule, including bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Calculate the distribution of electron density and identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is critical for understanding the molecule's electronic transitions, which are responsible for its color, and its susceptibility to electrophilic and nucleophilic attacks.

Map Electrostatic Potential (ESP): Generate ESP maps to visualize the electron-rich and electron-deficient regions of the molecule. For this compound, the sulfonate (-SO₃⁻) groups and the nitrogen atoms of the azo group (-N=N-) would be identified as electron-rich sites, making them likely points of interaction for electrophilic reagents or adsorption onto positively charged surfaces.

Predict Reactivity Indices: Use conceptual DFT to calculate global and local reactivity descriptors. These indices help predict which atoms or functional groups are most likely to participate in chemical reactions, such as the initial attack by radicals during degradation processes. The azo bond is often a primary site of reactivity in azo dyes.

These computational tools are invaluable for providing an atomistic framework to interpret experimental data and guide the development of new catalysts and degradation technologies. nzdr.ru

Reaction Pathway Elucidation in this compound Degradation Processes

The degradation of this compound, particularly through Advanced Oxidation Processes (AOPs), involves complex reaction pathways. AOPs, such as the Fenton process, generate highly reactive hydroxyl radicals (˙OH) that initiate the dye's breakdown.

The elucidation of these pathways involves identifying the sequence of intermediate products formed as the parent dye molecule is broken down. The general mechanism for azo dye degradation by hydroxyl radicals proceeds as follows:

Initial Radical Attack: The primary target for the electrophilic hydroxyl radical is typically the chromophore of the dye, specifically the azo bond (-N=N-). Attack at this site leads to the cleavage of the bond, resulting in the rapid loss of color. Another potential site of attack is the aromatic rings, particularly at positions activated by electron-donating groups.

Formation of Intermediates: The cleavage of the azo bond breaks the molecule into smaller aromatic fragments. Based on the structure of this compound, these intermediates would likely include chlorinated and sulfonated aromatic amines and phenols, such as derivatives of 3-aminobenzenesulfonamide (B1265440) and 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.

Aromatic Ring Opening: The aromatic intermediates undergo further oxidation. The hydroxyl radicals attack the rings, leading to hydroxylation and subsequent ring-opening. This step transforms the cyclic aromatic compounds into aliphatic organic acids of lower molecular weight.

Mineralization: The final stage of the degradation pathway is the conversion of the simple organic acids into stable inorganic compounds, primarily carbon dioxide (CO₂), water (H₂O), sulfate (B86663) ions (SO₄²⁻), and chloride ions (Cl⁻).

This multi-step process is a chain reaction that continues until the organic structure is completely mineralized. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential experimental tools used to separate and identify the transient intermediates, thereby validating the proposed reaction pathways.

Modeling of Adsorption and Degradation Kinetics for this compound

Understanding the rate at which this compound is adsorbed onto surfaces or degraded is critical for designing and optimizing treatment systems. This is achieved by applying kinetic models to experimental data.

Degradation Kinetics: The degradation of this compound via the Fenton oxidation process has been shown to follow pseudo-first-order reaction kinetics. This indicates that the rate of degradation is directly proportional to the concentration of the dye, assuming the concentration of the oxidizing agent (hydroxyl radicals) remains relatively constant during the reaction.

The table below summarizes the optimal conditions found for the degradation of this compound (AY 17) using the Fenton process.

| Parameter | Optimal Value | Condition |

| pH | 3.0 | [AY 17] = 0.06 mM, [Fe²⁺] = 0.06 mM, [H₂O₂] = 0.9 mM |

| [H₂O₂] | 0.9 mM | [AY 17] = 0.06 mM, [Fe²⁺] = 0.06 mM, pH 3.0 |

| [Fe²⁺] | 0.06 mM | [AY 17] = 0.06 mM, [H₂O₂] = 0.9 mM, pH 3.0 |

| Temperature | 25 °C | Natural experimental conditions |

| Max Degradation | 89% | Achieved at optimal conditions after 60 minutes |

| Data sourced from Khan, J., et al. (2018). |

Thermodynamic studies indicated that the degradation process is endothermic, as shown by a positive enthalpy change (ΔH).

Adsorption Kinetics: The removal of acid dyes from wastewater often involves an initial adsorption step. The kinetics of this process are typically analyzed using models such as the pseudo-first-order and pseudo-second-order models. For many acid dyes, the adsorption process is best described by the pseudo-second-order model, which suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons.

To understand the relationship between the dye concentration and the amount adsorbed at equilibrium, isotherm models like the Langmuir and Freundlich models are used. The Freundlich model often provides a better fit for the adsorption of acid dyes onto heterogeneous surfaces.

The table below shows kinetic and isotherm parameters for the adsorption of a structurally similar metal-complex dye, C.I. Acid Black 172, onto bamboo biochar, illustrating the typical modeling approach.

Isotherm Model Parameters for Acid Black 172 Adsorption

| Isotherm Model | Parameters | Value (at 30°C) |

|---|---|---|

| Langmuir | qₘ (mg/g) | 158.73 |

| Kₗ (L/mg) | 0.011 | |

| R² | 0.889 | |

| Freundlich | Kբ ((mg/g)(L/mg)¹/ⁿ) | 15.63 |

| n | 2.33 | |

| R² | 0.971 |

Data sourced from Yang, G., et al. (2013).

The higher correlation coefficient (R²) for the Freundlich model indicates it describes the adsorption process better, suggesting multilayer adsorption on a heterogeneous surface. Kinetic analysis further revealed that intraparticle transport was not the sole rate-limiting step in the adsorption process. Such modeling is essential for predicting reactor performance and scaling up treatment processes.

Emerging Research Directions and Future Perspectives for C.i. Acid Yellow 172 Studies

Development of Sustainable and Eco-Friendly Processes for C.I. Acid Yellow 172 Production and Application

The conventional synthesis of azo dyes, including this compound, often involves processes that are resource-intensive and generate hazardous byproducts. Recognizing these challenges, the scientific community is actively exploring greener alternatives.

Sustainable Production:

Research is pivoting towards cleaner production techniques that minimize waste and energy consumption. One promising avenue is the development of novel catalytic systems that can facilitate the diazotization and coupling reactions—core steps in azo dye synthesis—under milder and more environmentally benign conditions. google.com For instance, the use of solid acid catalysts or enzymatic processes could replace traditional methods that rely on harsh acids and generate significant effluent. mdpi.com A recent patent highlights a "cleanly production technique" for a similar solvent yellow dye, which aims to reduce material and waste treatment costs by modifying the reaction medium and eliminating intermediate filtration and drying steps. google.com Such innovations are directly applicable to the manufacturing of this compound, paving the way for a more sustainable production lifecycle.

Eco-Friendly Application:

Beyond synthesis, the application phase of this compound in industries like textiles is also undergoing a green transformation. The goal is to enhance the dye's fixation on substrates, thereby reducing the amount of dye that washes off and enters wastewater streams. This can be achieved through the development of eco-friendly mordants and fixing agents derived from natural sources. scribd.com Additionally, research into optimizing dyeing parameters, such as temperature and pH, can lead to more efficient dye uptake and reduced water and energy consumption. scribd.com The use of membrane filtration techniques like reverse osmosis and ultrafiltration to recover and reuse unfixed dye from the effluent is another area of active investigation. scribd.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of dyes like this compound is no exception. rsc.org These computational tools offer powerful capabilities for accelerating discovery, optimizing processes, and gaining deeper insights into molecular behavior.

Accelerating Discovery and Optimization:

AI and ML algorithms can be trained on vast datasets of chemical information to predict the properties and performance of new dye molecules, potentially leading to the design of novel colorants with improved characteristics. pitt.educas.org In the context of this compound, these technologies can be employed to:

Optimize Synthesis: Machine learning models can analyze experimental data to identify the optimal reaction conditions for maximizing yield and purity while minimizing byproducts. mdpi.com

Predict Properties: AI can predict key properties of the dye, such as its solubility, lightfastness, and toxicity, based on its molecular structure. cas.org This can guide the development of safer and more effective dyes.

Improve Remediation: AI can be used to optimize the parameters of remediation processes, such as electrocoagulation or adsorption, for the efficient removal of this compound from wastewater. researchgate.net

A study on the removal of three acid azo dyes demonstrated the use of an Artificial Neural Network (ANN) to model and optimize the electrocoagulation process, showcasing the potential of AI in enhancing the efficiency of dye removal. researchgate.net

Research into this compound's Role in Complex Industrial Effluent Matrices

Industrial wastewater is a complex cocktail of various chemicals, and understanding the behavior of this compound within these matrices is crucial for developing effective treatment strategies. sci-hub.se The dye's interaction with other pollutants, such as heavy metals, surfactants, and other dyes, can significantly impact its fate and transport in the environment. nih.gov

Interactions and Transformations:

Research in this area focuses on elucidating the physicochemical interactions between this compound and other components of industrial effluents. For instance, the presence of certain salts or surfactants can affect the dye's solubility and its adsorption onto treatment materials. researchgate.net Furthermore, the dye may undergo transformation or degradation in the presence of other reactive species, leading to the formation of new, potentially more hazardous, byproducts. nih.gov

Advanced Treatment Technologies: